

Technical Support Center: Tyrphostin 23 and Src Kinase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tyrphostin 23

Cat. No.: B1665630

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of **Tyrphostin 23** (also known as AG 18) on Src kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **Tyrphostin 23**?

Tyrphostin 23 (AG 18) is primarily known as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.^{[1][2][3]}

Q2: Does **Tyrphostin 23** directly inhibit Src kinase?

While **Tyrphostin 23** is primarily an EGFR inhibitor, it has been shown to have off-target effects on Src kinase. However, a crucial consideration is the instability of **Tyrphostin 23** in solution.^[4] ^[5] Studies have shown that **Tyrphostin 23** can degrade, and its degradation products can be more potent inhibitors of Src kinase than the parent compound.^{[4][6]}

Q3: What is the inhibitory potency of **Tyrphostin 23** or its derivatives on Src kinase?

A stable, **Tyrphostin 23**-derived degradation product, designated P3, has been shown to inhibit Src kinase with a K_i value of 6 μM .^[6] In the same study, this degradation product was less inhibitory towards other kinases like EGFR, with K_i values ranging from 35 to 300 μM .^[6] For

comparison, the IC₅₀ of the parent **Tyrphostin 23** compound for its primary target, EGFR, is 35 μ M.^{[1][2][3]}

Q4: My results with **Tyrphostin 23** are inconsistent. What could be the cause?

Inconsistent results when using **Tyrphostin 23** can often be attributed to its instability in solution.^[4] The degree of Src kinase inhibition can be related to the formation of more potent degradation products over time.^[4] It is crucial to prepare fresh solutions of **Tyrphostin 23** for each experiment and to be mindful of the solvent and storage conditions.

Q5: How can I measure the off-target effects of **Tyrphostin 23** on Src kinase in my experiments?

You can assess the off-target effects of **Tyrphostin 23** on Src kinase through both in vitro kinase assays and cell-based assays. An in vitro assay will measure the direct inhibition of purified Src kinase, while a cellular assay will determine the effect on Src signaling within a biological context. See the detailed protocols below for guidance.

Data Presentation

Summary of Quantitative Data

Compound	Target Kinase	Parameter	Value	Reference
Tyrphostin 23 (AG 18)	EGFR	IC50	35 μ M	[1] [2] [3]
Tyrphostin 23 Degradation Product (P3)	Src	Ki	6 μ M	[6]
Tyrphostin 23 Degradation Product (P3)	EGFR	Ki	35 μ M	[6]
Tyrphostin 23 Degradation Product (P3)	Csk	Ki	>300 μ M	[6]
Tyrphostin 23 Degradation Product (P3)	FGF-receptor	Ki	>300 μ M	[6]

Experimental Protocols

In Vitro Src Kinase Inhibition Assay

This protocol is for determining the direct inhibitory effect of **Tyrphostin 23** on the enzymatic activity of purified Src kinase.

Materials:

- Purified, active Src kinase
- Src kinase-specific peptide substrate (e.g., cdc2 (6-20) peptide)
- ATP, [γ - 32 P]ATP
- **Tyrphostin 23** (prepare fresh)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

- Phosphocellulose paper
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and cocktail

Procedure:

- Prepare a stock solution of **Tyrphostin 23** in DMSO immediately before use.
- Set up the kinase reaction by adding the following to a microcentrifuge tube on ice:
 - Kinase reaction buffer
 - Src kinase
 - Src peptide substrate
 - **Tyrphostin 23** at various concentrations (include a DMSO vehicle control)
- Pre-incubate the mixture for 10 minutes at 30°C.
- Initiate the reaction by adding a mixture of ATP and [γ - 32 P]ATP.
- Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C. The reaction should be in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ - 32 P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each **Tyrphostin 23** concentration relative to the vehicle control and determine the IC50 value.

Cellular Assay for Src Kinase Activity (Western Blotting)

This protocol assesses the effect of **Tyrphostin 23** on the phosphorylation of Src at its activation loop (Tyr416) in cultured cells, which is a marker of Src activity.

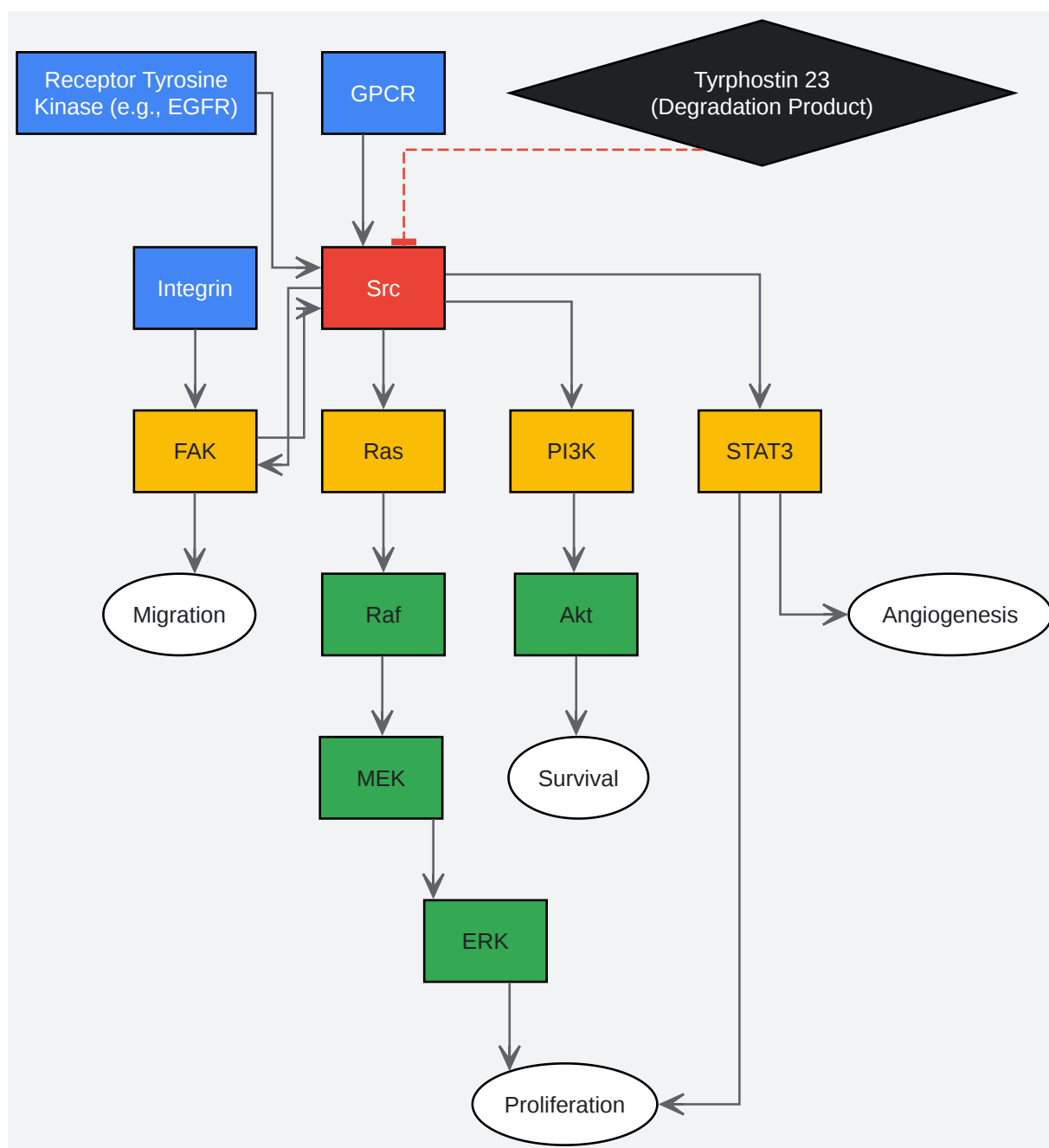
Materials:

- Cell line of interest
- Cell culture medium and supplements
- **Tyrphostin 23** (prepare fresh)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-Src (Tyr416)
 - Mouse anti-total Src
 - Loading control antibody (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Chemiluminescent substrate
- Imaging system

Procedure:

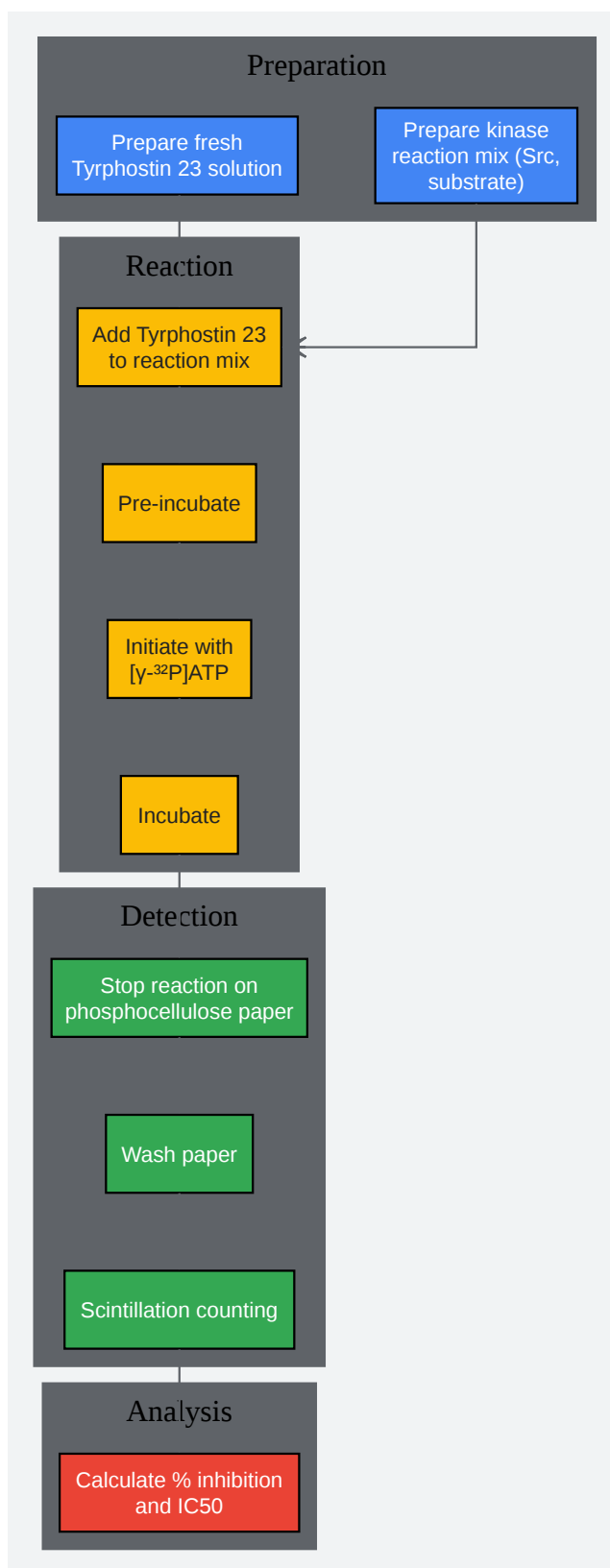
- Plate cells and allow them to adhere overnight.
- Treat the cells with various concentrations of freshly prepared **Tyrphostin 23** for the desired time. Include a DMSO vehicle control.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
- Denature the protein samples by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize for protein loading and total Src levels, strip the membrane and re-probe with antibodies for total Src and a loading control.
- Quantify the band intensities to determine the relative change in Src phosphorylation.

Mandatory Visualizations



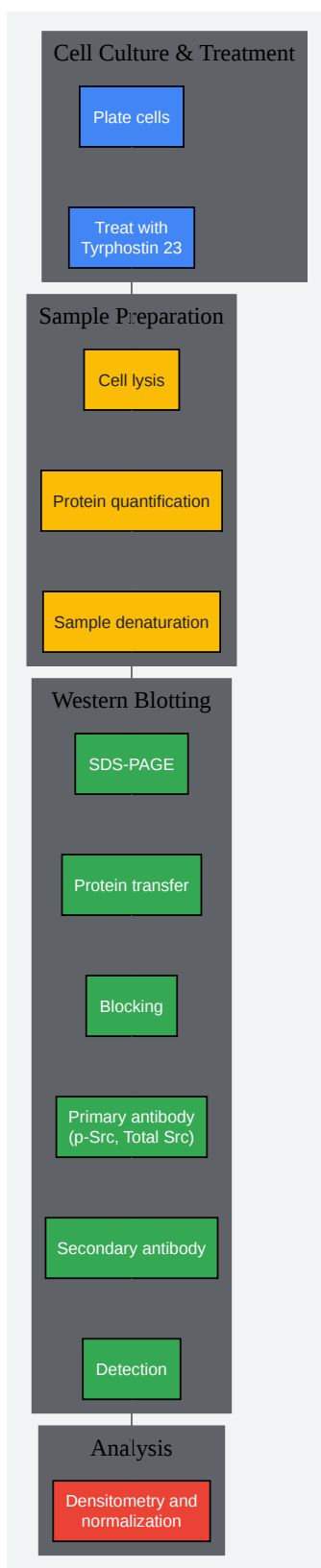
[Click to download full resolution via product page](#)

Caption: Simplified Src signaling pathway and the point of inhibition by **Tyrphostin 23** degradation products.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro Src kinase inhibition assay.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the cellular analysis of Src kinase activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. adooq.com [adoodq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of tyrphostins on the activated c-src protein in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Tyrphostin 23 and Src Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665630#tyrphostin-23-off-target-effects-on-src-kinase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com